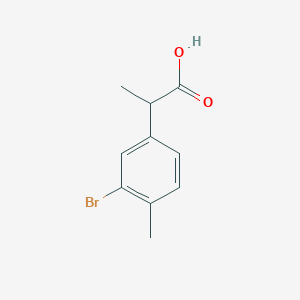

2-(3-Bromo-4-methylphenyl)propanoic acid

Description

2-(3-Bromo-4-methylphenyl)propanoic acid (CAS: 1314650-48-0) is a brominated aromatic compound with the molecular formula C₁₁H₁₃BrO₂. It features a propanoic acid group attached to a phenyl ring substituted with bromine at the 3-position and a methyl group at the 4-position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, leveraging its bromine atom for further functionalization via cross-coupling reactions .

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

2-(3-bromo-4-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H11BrO2/c1-6-3-4-8(5-9(6)11)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |

InChI Key |

ZFZREIOXDNWEMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS) or Bromine with Radical Initiators

One common method involves bromination of 2-(4-methylphenyl)propanoic acid or its ester derivatives using N-bromosuccinimide (NBS) or elemental bromine in the presence of radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). This reaction is often carried out under ultraviolet light or heat to generate radicals.

-

- Solvent: Typically carbon tetrachloride or other halogenated solvents (though toxic and less preferred industrially).

- Temperature: Elevated, often requiring heating or UV irradiation.

- Radical initiators: Benzoyl peroxide or AIBN to promote radical bromination.

-

- Good selectivity for benzylic bromination.

-

- Use of expensive reagents (NBS), radical initiators, and hazardous solvents.

- Generation of by-products such as bromic acid, complicating industrial scale-up.

- Requires specialized equipment for UV irradiation.

This method is described in Korean patent KR100817517B1, which highlights the need for industrially efficient alternatives due to these limitations.

Bromination in Acidic Aqueous Media with Hydrobromic and Sulfuric Acid

An alternative method involves bromination of the methyl substituent in 2-(4-methylphenyl)propanoic acid using hydrobromic acid and sulfuric acid mixtures under controlled temperature (70-100°C) for extended periods (8-15 hours). The process includes:

-

- The substrate is mixed with concentrated sulfuric acid and hydrobromic acid in specified weight ratios (e.g., substrate:sulfuric acid 1:3, substrate:hydrobromic acid 1:3).

- The reaction is conducted at 70-80°C for 8-10 hours.

- After reaction completion, the mixture is cooled, neutralized with triethylamine to pH 7-8, and the product is isolated.

-

- Avoids expensive radical initiators and UV lamps.

- Uses readily available acids.

- Suitable for scale-up with proper handling of corrosive reagents.

-

- Requires careful control of acid ratios and temperature.

- Longer reaction times.

This method is detailed in Chinese patent CN104355988A, which reports optimized ratios and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

Substitution Reactions: Products include 2-(3-azido-4-methylphenyl)propanoic acid, 2-(3-thiocyanato-4-methylphenyl)propanoic acid, and 2-(3-amino-4-methylphenyl)propanoic acid.

Oxidation Reactions: Products include 2-(3-bromo-4-carboxyphenyl)propanoic acid and 2-(3-bromo-4-formylphenyl)propanoic acid.

Reduction Reactions: Products include 2-(3-bromo-4-methylphenyl)propanol.

Scientific Research Applications

2-(3-Bromo-4-methylphenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid

- Molecular Formula : C₁₂H₁₅BrO₂

- Key Differences : The ethyl group at the 4-position increases steric bulk compared to the methyl group in the target compound.

- Structural Insights : Single-crystal X-ray analysis reveals a dihedral angle of 78.4° between the carboxyl group and the benzene ring, promoting centrosymmetric dimer formation via O–H···O hydrogen bonds .

- Applications : Used in synthesizing pharmaceuticals and agrochemicals, with a reported synthesis yield of 41% via hydrolysis of methyl esters .

3-(2-Bromo-4-fluorophenyl)propanoic Acid (CAS: 174603-55-5)

- Molecular Formula : C₉H₈BrFO₂

- Key Differences: Fluorine at the 4-position introduces electronegativity, altering electronic properties and reactivity. The propanoic acid chain is at the 3-position instead of the 2-position.

- Implications : Enhanced polarity may improve solubility in polar solvents compared to the methyl-substituted analog .

2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic Acid (CAS: 1314671-09-4)

- Molecular Formula : C₁₀H₁₀BrFO₂

- Key Differences : Bromine and fluorine substituents at positions 4 and 2 create a distinct electronic environment. The absence of a methyl/ethyl group reduces steric hindrance.

- Applications: Potential use in medicinal chemistry for targeted halogen bonding interactions .

Functional Group Modifications

2-(4-Bromo-3-methylphenoxy)propanoic Acid (CAS: 938322-43-1)

- Molecular Formula : C₁₀H₁₁BrO₃

- Key Differences: Phenoxy group replaces the phenyl ring, introducing an oxygen atom.

2-Bromo-2-methylpropanoic Acid (BrC(CH₃)₂COOH)

- Molecular Formula : C₄H₇BrO₂

- Key Differences : Lacks an aromatic ring, with bromine on the alkyl chain.

- Applications : Primarily used in organic synthesis as a brominating agent.

Comparative Data Table

Key Findings and Implications

- Steric Effects : Ethyl substituents (e.g., in C₁₂H₁₅BrO₂) increase steric bulk, influencing crystal packing and dimer formation . Methyl groups offer intermediate bulk for synthetic versatility .

- Electronic Effects : Fluorine substituents enhance electronegativity, altering reactivity in cross-coupling reactions compared to bromine or methyl groups .

- Functional Group Impact: Phenoxy groups improve solubility and biodegradability, making them suitable for environmental applications , while amino acid derivatives expand utility in biochemistry .

Biological Activity

2-(3-Bromo-4-methylphenyl)propanoic acid, with the molecular formula C10H11BrO2, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of propanoic acid, featuring a bromine atom and a methyl group on the phenyl ring, which influences its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related case studies.

Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in inflammatory pathways. The presence of the bromine atom at the para position can affect the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Key Biological Targets:

- Cyclooxygenase Enzymes (COX-1 and COX-2) : These enzymes are key players in the synthesis of prostaglandins, which mediate inflammation and pain. Inhibition of these enzymes can lead to anti-inflammatory effects.

- Cell Proliferation Pathways : Studies have shown that compounds with similar structures can exhibit anti-proliferative effects on cancer cell lines, suggesting potential applications in oncology.

In Vitro Studies

A series of studies have evaluated the anti-proliferative effects of this compound on various cancer cell lines. For example, a study involving HepG2 liver cancer cells demonstrated significant inhibition of cell proliferation when treated with this compound. The IC50 values indicate the concentration required to inhibit cell growth by 50%, revealing its potency against these cells.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | 13.004 | Inhibition of cell proliferation |

| Control Compound | HepG2 | 28.399 | Lower potency |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how variations in substituents on the phenyl ring influence biological activity. Compounds with electron-donating groups showed enhanced anti-proliferative activity compared to those with electron-withdrawing groups like bromine.

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary findings suggest that it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 23.15 |

| Bacillus subtilis | 4.69 |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Bromo-4-methylphenyl)propanoic acid, and how are reaction conditions optimized?

The synthesis typically involves bromination of a pre-functionalized phenylpropanoic acid derivative. For example, methyl 2-(4-methylphenyl)propanoate can undergo regioselective bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to introduce bromine at the 3-position. Subsequent hydrolysis of the ester group under basic conditions (e.g., KOH in methanol/acetone) yields the carboxylic acid . Key parameters for optimization include:

- Temperature : Bromination at 70–80°C improves regioselectivity.

- Catalyst : Radical initiators enhance bromine activation.

- Purification : Crystallization from methanol yields >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves bond lengths (e.g., C–Br: ~1.90 Å) and dihedral angles between the carboxyl group and aromatic ring (e.g., 78.4° observed in related compounds) .

- NMR spectroscopy : H NMR shows characteristic splitting patterns for methyl (δ ~1.5 ppm) and aromatic protons (δ ~7.2–7.5 ppm). C NMR confirms bromine substitution via deshielding effects .

- Mass spectrometry : Molecular ion peaks at m/z 243–245 (M) with isotopic patterns matching bromine .

Q. What safety protocols are essential when handling this compound?

- Exposure control : Use fume hoods and PPE (gloves, lab coats) to minimize inhalation/contact.

- Air sampling : OSHA standards (29 CFR 1910.1020) recommend monitoring airborne brominated aromatic compounds during synthesis .

- Waste disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis of this compound?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., THF) improve bromination efficiency by stabilizing intermediates .

- Catalyst loading : Reducing AIBN to 0.5 mol% minimizes side reactions while maintaining regioselectivity .

- Stepwise purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization increases yield to ~85% .

Q. What mechanistic insights explain regioselectivity in bromination of the phenyl ring?

Bromination at the 3-position is favored due to:

- Electronic effects : The methyl group at the 4-position acts as an electron-donating group, directing electrophilic substitution to the meta position.

- Steric hindrance : Ortho positions are less accessible due to proximity to the bulky propanoic acid chain . Computational studies (DFT) on analogous compounds suggest a radical-mediated pathway dominates under NBS/AIBN conditions .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Comparative studies on derivatives like 3-(2-bromo-4-fluorophenyl)propanoic acid (CAS 174603-55-5) reveal:

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies in H NMR shifts (e.g., aromatic proton splitting) can arise from:

Q. What are the applications of this compound in drug discovery?

- Lead compound : Serves as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) due to structural similarity to ibuprofen derivatives .

- Protease inhibition : The bromine atom acts as a hydrogen bond acceptor in serine protease binding assays .

- In vivo studies : Radiolabeled analogs (e.g., Br) enable pharmacokinetic tracking in rodent models .

Methodological Considerations

Q. How are byproducts (e.g., di-brominated isomers) identified and minimized?

Q. What computational tools predict the compound’s reactivity in complex reactions?

- DFT simulations : Gaussian 09 with B3LYP/6-31G(d) basis sets calculate reaction pathways and transition states .

- Docking studies : AutoDock Vina models interactions with biological targets (e.g., COX-2, PDB ID 5KIR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.